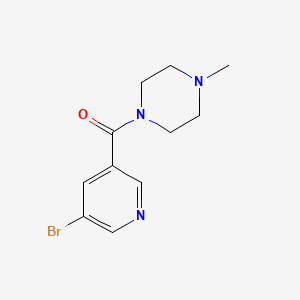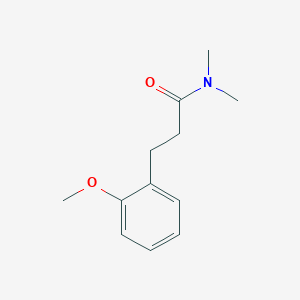![molecular formula C8H16BrN B6319648 (Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95% CAS No. 1051369-03-9](/img/structure/B6319648.png)
(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 14370-50-4 . It has a molecular weight of 206.13 . The IUPAC name for this compound is “bicyclo [2.2.1]hept-2-ylmethanamine hydrobromide” and its InChI Code is "1S/C8H15N.BrH/c9-5-8-4-6-1-2-7 (8)3-6;/h6-8H,1-5,9H2;1H" .
Molecular Structure Analysis
The molecular structure of “(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide” is represented by the linear formula: C8H15N.BrH . The InChI key for this compound is NQLBLMXPINDFSW-UHFFFAOYSA-N .Scientific Research Applications
BHMA has been widely used in a variety of scientific research applications, such as drug development, chemical synthesis, and materials science. In drug development, BHMA has been used as a starting material for the synthesis of a variety of compounds with potential therapeutic applications. In chemical synthesis, BHMA has been used as a starting material for the synthesis of a variety of organic compounds, including heterocycles and small molecules. In materials science, BHMA has been used as a starting material for the synthesis of a variety of polymers and other materials.
Mechanism of Action
The exact mechanism of action of BHMA is not yet fully understood. However, it is believed to act as a weak base, which can interact with certain functional groups in organic molecules. This interaction can result in the formation of new compounds with different properties, which can be useful in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of BHMA are not yet fully understood. However, it has been reported to have a variety of effects on the human body, including the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, BHMA has been reported to have anti-inflammatory, anti-oxidant, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
The use of BHMA in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. In addition, it is relatively stable and has a low toxicity. However, it is important to note that BHMA can be toxic if ingested, and should be handled with care.
Future Directions
There are a variety of potential future directions for research on BHMA. One potential area of research is the development of new synthetic methods for the synthesis of BHMA. Another potential area of research is the development of new compounds derived from BHMA, which could have potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of BHMA could lead to new insights into the role of BHMA in the human body. Finally, further research into the potential applications of BHMA in materials science and chemical synthesis could lead to new and innovative materials and compounds.
Synthesis Methods
BHMA can be synthesized using a variety of methods. The most common method is the reaction of diethyl malonate with 2-aminobicyclo[2.2.1]heptane, followed by hydrobromination of the resulting intermediate. This method has been widely used in the synthesis of BHMA and has been reported to be highly efficient and cost-effective.
Safety and Hazards
properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.BrH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLBLMXPINDFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)



![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)
